N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
CAS No.: 941934-12-9
Cat. No.: VC11880318
Molecular Formula: C26H29N3O4
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941934-12-9 |
|---|---|
| Molecular Formula | C26H29N3O4 |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | N'-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
| Standard InChI | InChI=1S/C26H29N3O4/c1-2-33-24-13-6-5-12-22(24)28-26(31)25(30)27-18-23(29-14-16-32-17-15-29)21-11-7-9-19-8-3-4-10-20(19)21/h3-13,23H,2,14-18H2,1H3,(H,27,30)(H,28,31) |
| Standard InChI Key | CFBQSBGPNWQJHT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Introduction
N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound classified as a diacyldiamide. It features a unique molecular structure that includes an ethoxyphenyl group, a morpholinyl moiety, and a naphthalenyl group. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities.
Synthesis and Potential Applications
The synthesis of N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves multi-step organic synthesis techniques. This compound may serve as a lead in drug development, particularly for targeting bacterial infections or cancer, due to its structural attributes that suggest potential biological activity.
Interaction Studies
Interaction studies involving this compound could focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to assess interactions with proteins or enzymes relevant to its proposed therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide. These include:
| Compound Name | Notable Features |
|---|---|
| 1-(4-Ethoxyphenyl)-5-[4-(4-morpholinyl)anilino]methylidene]-1,3-diazinane-2,4-dione | Contains a diazinane core; potential for similar biological activity. |
| N-[2-(Morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide | Features a nitrophenoxy group; known for anticancer properties. |
| 4-Ethoxy-N-(2-morpholin-4-ium-4-ylethyl)naphthalene-1-sulfonamide | Sulfonamide group enhances solubility; potential antibacterial activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume